4-(Aminomethyl)cyclopentane-1,2-diol is a chiral organic compound characterized by a cyclopentane ring that features an amino group and two hydroxyl groups. Its molecular formula is , with a molar mass of approximately 131.18 g/mol. This compound is notable for its unique stereochemical properties, which arise from its specific configuration at the chiral centers, influencing its chemical behavior and potential biological activity. The presence of both amino and hydroxyl groups enhances its versatility as a building block in organic synthesis and medicinal chemistry .
4-(Aminomethyl)cyclopentane-1,2-diol falls under the category of amines and diols in organic chemistry. Its classification is significant due to the functional groups it contains, which contribute to its reactivity and interactions with biological systems.
The synthesis of 4-(aminomethyl)cyclopentane-1,2-diol can be achieved through several methods:
These methods typically require controlled conditions to optimize yields and purity.
The synthesis often employs catalysts or specific reaction conditions (temperature, pressure, solvent choice) to enhance reaction rates and selectivity. For example, using Lewis acids can facilitate the formation of the cyclic structure during synthesis.
The molecular structure of 4-(aminomethyl)cyclopentane-1,2-diol features a cyclopentane ring with hydroxyl groups at positions 1 and 2, and an amino group at position 4. The stereochemistry is crucial for its biological activity.
O[C@@H]1[C@@H](O)CC(CN)C1, indicating the stereocenters present .The compound's InChI Key is InChI=1S/C6H13NO2/c7-3-4-1-5(8)6(9)2-4/h4-6,8-9H,1-3,7H2, which provides a unique identifier for database searches.
4-(Aminomethyl)cyclopentane-1,2-diol can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action of 4-(aminomethyl)cyclopentane-1,2-diol involves its interaction with biological targets such as enzymes and receptors. The amino group may facilitate binding through hydrogen bonding interactions, while the hydroxyl groups can enhance solubility and reactivity in biological systems.
Research indicates that compounds with similar structures may influence biochemical pathways by modulating enzyme activity or receptor interactions, although specific studies on this compound remain limited.
The melting point, boiling point, and specific heat capacity data are often necessary for practical applications but may vary based on purity levels .
4-(Aminomethyl)cyclopentane-1,2-diol has several significant applications:
Enantiomeric purity is critical for biological activity. Two primary strategies dominate:
Table 1: Catalytic Systems for Asymmetric Synthesis
| Catalyst Type | Substrate | ee (%) | Key Application |
|---|---|---|---|
| Rh(II)/DIPAMP | Vinylcyclopropane | 92 | Cyclopropane ring formation |
| OsO4/DHQD-PHAL | 4-(N-Boc-aminomethyl)cyclopentene | 87 | syn-Dihydroxylation |
| CAL-B (Novozym 435) | trans-2-Arylcyclopropyl ester | >100 (E) | Kinetic resolution of carboxylic acids |
Ring-closing metathesis (RCM) efficiently constructs the cyclopentene precursor. Key approaches include:
Regioselective functionalization and protection are vital for derivatization.
Aminomethylation Routes
Diol Protection Strategies
trans-1,2-Diols require orthogonal protection to avoid side reactions:
Table 2: Diol Protection Groups and Deprotection Conditions
| Protecting Group | Reagent | Stability | Deprotection Method | Yield (%) |
|---|---|---|---|---|
| Cyclic sulfate | SO2Cl2, Et3N | Acid/base-sensitive | H2O (pH 4), 70°C | 90 |
| Acetonide | 2,2-DMP, p-TsOH | Stable to nucleophiles | 0.1M HCl, THF, 25°C | 95 |
| Benzylidene acetal | PhCH(OMe)2, CSA | Robust to reduction | Pd/C, H2 or BH3·NMe3 | 88 |
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8